molecular formula C19H27N3O2S B2533945 3-amino-N-(3-aminopropyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide CAS No. 1803598-68-6

3-amino-N-(3-aminopropyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide

Cat. No.: B2533945
CAS No.: 1803598-68-6
M. Wt: 361.5
InChI Key: BJFPUXIGFGIQBS-UHFFFAOYSA-N
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Description

3-amino-N-(3-aminopropyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide is a useful research compound. Its molecular formula is C19H27N3O2S and its molecular weight is 361.5. The purity is usually 95%.
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Scientific Research Applications

Sulfonamide Inhibitors in Therapy and Research

Sulfonamide compounds, including "3-amino-N-(3-aminopropyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide", serve pivotal roles beyond their initial antibacterial applications. These compounds have been investigated for their efficacy against a range of diseases, showcasing their versatility in therapeutic applications. Notably, they have been identified as potent inhibitors against various targets like tyrosine kinase, HIV-1 protease, and histone deacetylase, among others. Their application extends to treating conditions such as cancer, Alzheimer’s disease, and glaucoma, highlighting their significant potential in medicinal chemistry and drug development (I. Gulcin & P. Taslimi, 2018).

Advancements in Sulfonamide Derivatives

Recent advancements have led to the development of novel sulfonamide derivatives with broad and effective bioactive spectrums. These derivatives have been explored for their antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic properties. This expansion into various medicinal applications underscores the chemical versatility and potential of sulfonamide compounds in addressing a wide array of health conditions. The structural modifications of classical antibacterial aminobenzenesulfonamides have unlocked new pathways for drug discovery and development, promising a future where sulfonamides play a critical role in the synthesis of drugs with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).

Environmental and Analytical Applications

Sulfonamide compounds also find relevance in environmental science and analytical chemistry, where their properties are exploited for various applications. Studies have explored the analytical challenges associated with determining non-volatile sulfur-containing compounds, including sulfonamides. These compounds' detection and quantification are crucial for understanding their environmental fate and effects, thereby aiding in the assessment of the persistence and toxicity of such compounds in ecosystems (A. Raab & J. Feldmann, 2019).

Properties

IUPAC Name

3-amino-N-(3-aminopropyl)-N-[(4-phenylphenyl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c20-12-4-14-22(25(23,24)15-5-13-21)16-17-8-10-19(11-9-17)18-6-2-1-3-7-18/h1-3,6-11H,4-5,12-16,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFPUXIGFGIQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN(CCCN)S(=O)(=O)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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